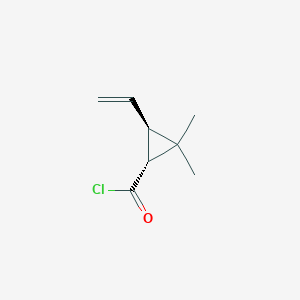
(1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride is a cyclopropane derivative with a unique structure characterized by a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethylcyclopropanecarboxylic acid with thionyl chloride, which converts the carboxylic acid group to a carbonyl chloride group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is crucial to ensure its suitability for further applications.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles, such as halogens and hydrogen halides, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Electrophiles: Halogens and hydrogen halides are typical electrophiles for addition reactions.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are often used to maintain the reactivity of the carbonyl chloride group.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Halogenated Derivatives: Formed by the addition of halogens or hydrogen halides to the ethenyl group.
Scientific Research Applications
(1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential precursor for the development of new drugs due to its reactive functional groups.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride involves its reactive carbonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations, making it a valuable intermediate in organic synthesis. The ethenyl group also provides a site for further functionalization through addition reactions.
Comparison with Similar Compounds
Similar Compounds
(1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
(1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-methyl ester: Similar structure but with a methyl ester group instead of a carbonyl chloride group.
Uniqueness
The presence of the carbonyl chloride group in (1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride makes it more reactive compared to its carboxylic acid and ester counterparts. This increased reactivity allows for a broader range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
84368-72-9 |
|---|---|
Molecular Formula |
C8H11ClO |
Molecular Weight |
158.62 g/mol |
IUPAC Name |
(1R,3R)-3-ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-4-5-6(7(9)10)8(5,2)3/h4-6H,1H2,2-3H3/t5-,6+/m1/s1 |
InChI Key |
WGVAPMJQFRHGPP-RITPCOANSA-N |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)Cl)C=C)C |
Canonical SMILES |
CC1(C(C1C(=O)Cl)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


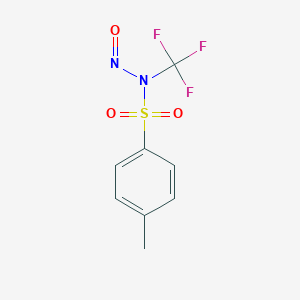
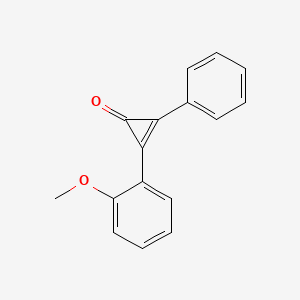
![2-amino-8-(4-amino-1-oxido-2H-quinolin-1-ium-1-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14417335.png)
stannane](/img/structure/B14417343.png)
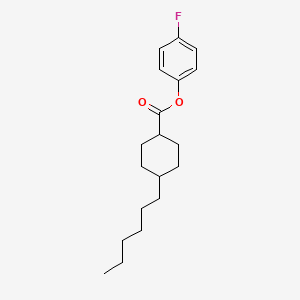
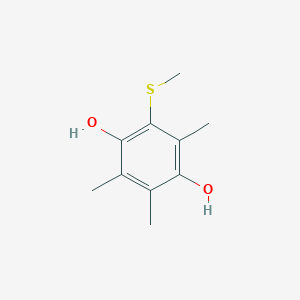
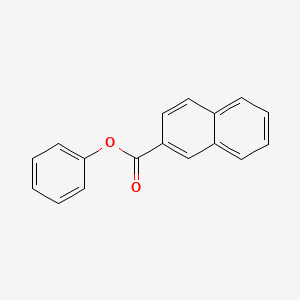
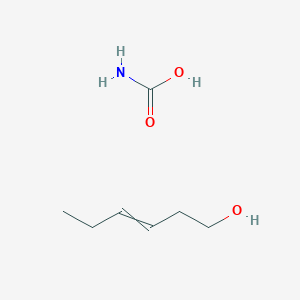
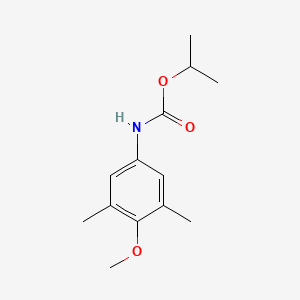
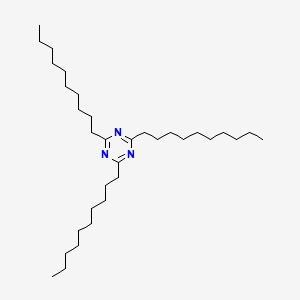
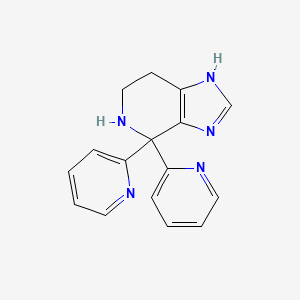

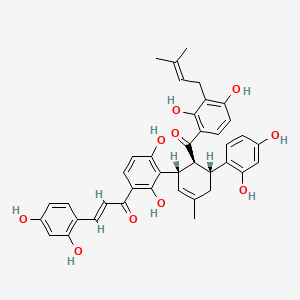
![Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane](/img/structure/B14417420.png)
